Tert-butyl 1-amino-3-fluorocyclobutane-1-carboxylate
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Overview
Description
Tert-butyl 1-amino-3-fluorocyclobutane-1-carboxylate is an organic compound that features a cyclobutane ring substituted with an amino group, a fluorine atom, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-amino-3-fluorocyclobutane-1-carboxylate typically involves the following steps:
Formation of the cyclobutane ring: This can be achieved through a involving suitable precursors.
Introduction of the fluorine atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amination: The amino group can be introduced via nucleophilic substitution using ammonia or an amine derivative.
Esterification: The tert-butyl ester group is typically introduced using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group of the ester, converting it to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like thiols, amines, or alkoxides.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 1-amino-3-fluorocyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 1-amino-3-fluorocyclobutane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity through hydrogen bonding or electrostatic interactions. The amino group can participate in nucleophilic or electrophilic reactions, while the tert-butyl ester group can influence the compound’s solubility and stability.
Comparison with Similar Compounds
- Tert-butyl 1-amino-3-chlorocyclobutane-1-carboxylate
- Tert-butyl 1-amino-3-bromocyclobutane-1-carboxylate
- Tert-butyl 1-amino-3-iodocyclobutane-1-carboxylate
Comparison:
- Fluorine vs. Halogens: The fluorine atom in tert-butyl 1-amino-3-fluorocyclobutane-1-carboxylate provides unique properties such as increased electronegativity and smaller atomic radius compared to chlorine, bromine, or iodine.
- Reactivity: The fluorinated compound may exhibit different reactivity patterns in substitution and elimination reactions compared to its halogenated counterparts.
- Applications: The specific applications may vary based on the halogen present, with fluorinated compounds often being preferred in medicinal chemistry for their metabolic stability and bioavailability.
Properties
IUPAC Name |
tert-butyl 1-amino-3-fluorocyclobutane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO2/c1-8(2,3)13-7(12)9(11)4-6(10)5-9/h6H,4-5,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOZRFOHWPCEIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CC(C1)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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